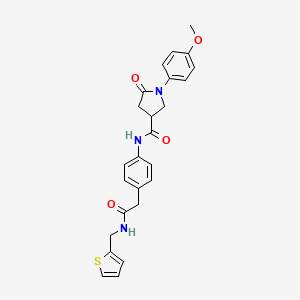
Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a formyl group at position 5, a methylpropyl group at position 1, and a carboxylate ester at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylpropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to formylation using formic acid or formylating agents like Vilsmeier-Haack reagent to introduce the formyl group at position 5. The final step involves esterification of the carboxylic acid group to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Methyl 5-carboxy-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyrazoles.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 5-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a methylpropyl group.
Ethyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at position 4 instead of position 3.
Uniqueness
Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the formyl group at position 5 and the carboxylate ester at position 3 provides a distinct chemical environment that can be exploited for various synthetic and therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
methyl 5-formyl-1-(2-methylpropyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)5-12-8(6-13)4-9(11-12)10(14)15-3/h4,6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSBKZGRMZNAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2917569.png)
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917572.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)


![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2917586.png)
